molecular formula C10H19NO2 B12947184 3-Amino-4-cyclohexylbutanoic acid

3-Amino-4-cyclohexylbutanoic acid

Cat. No.: B12947184
M. Wt: 185.26 g/mol
InChI Key: KFJPIMWRYYGPGM-UHFFFAOYSA-N
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Description

3-Amino-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl group attached to the butanoic acid backbone, with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired amino acid.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-amino-4-cyclohexylbutanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)

InChI Key

KFJPIMWRYYGPGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(CC(=O)O)N

Origin of Product

United States

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